
H-DL-Arg-DL-Arg-AMC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Arg-DL-Arg-AMC involves the coupling of DL-arginine residues with 7-amido-4-methylcoumarin. The process typically employs solid-phase peptide synthesis (SPPS) techniques, where the peptide chain is assembled step-by-step on a solid support . The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and large-scale purification systems ensures high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
H-DL-Arg-DL-Arg-AMC primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. The cleavage of the peptide bond between the arginine residues and the 7-amido-4-methylcoumarin results in the release of a fluorescent product .
Common Reagents and Conditions
The hydrolysis reaction typically requires the presence of specific proteolytic enzymes, such as cathepsin B, under optimal conditions of pH and temperature. For instance, cathepsin B activity is optimal at pH 6.0 and 40°C .
Major Products Formed
The major product formed from the enzymatic cleavage of this compound is 7-amino-4-methylcoumarin, which exhibits strong fluorescence and is used as a marker in various assays .
Scientific Research Applications
H-DL-Arg-DL-Arg-AMC is widely used in scientific research for the following applications:
Enzymatic Assays: It serves as a substrate for measuring the activity of proteolytic enzymes, such as cathepsin B, in various biological samples.
Cancer Research: The compound is used to study the role of cathepsin B in cancer cell invasion and metastasis.
Drug Development: It is employed in high-throughput screening assays to identify potential inhibitors of proteolytic enzymes.
Biochemical Studies: The compound aids in understanding the mechanisms of enzyme-substrate interactions and the kinetics of enzymatic reactions.
Mechanism of Action
The mechanism of action of H-DL-Arg-DL-Arg-AMC involves its cleavage by proteolytic enzymes, resulting in the release of 7-amino-4-methylcoumarin. This fluorescent product can be quantitatively measured to determine enzyme activity. The molecular targets of this compound are the active sites of proteolytic enzymes, where the cleavage occurs .
Comparison with Similar Compounds
Similar Compounds
Z-Arg-Arg-AMC: Another substrate for cathepsin B, differing in the presence of a carbobenzoxy (Z) protecting group.
Boc-Gly-Arg-Arg-AMC: A substrate for thrombin, featuring a tert-butyloxycarbonyl (Boc) protecting group.
Z-Phe-Arg-AMC: A substrate for cathepsin L, containing a phenylalanine residue.
Uniqueness
H-DL-Arg-DL-Arg-AMC is unique due to its high specificity for cathepsin B and its ability to release a highly fluorescent product upon cleavage. This makes it an invaluable tool in enzymatic assays and cancer research .
Properties
IUPAC Name |
2-amino-5-(diaminomethylideneamino)-N-[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N9O4/c1-12-10-18(32)35-17-11-13(6-7-14(12)17)30-20(34)16(5-3-9-29-22(26)27)31-19(33)15(23)4-2-8-28-21(24)25/h6-7,10-11,15-16H,2-5,8-9,23H2,1H3,(H,30,34)(H,31,33)(H4,24,25,28)(H4,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYCFVTDDPZJPRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N9O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
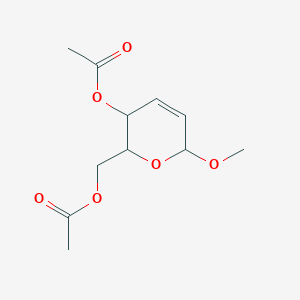
![N-[1-(3-methylbutylamino)-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide](/img/structure/B12320137.png)
![4a,7-Dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carbaldehyde](/img/structure/B12320147.png)
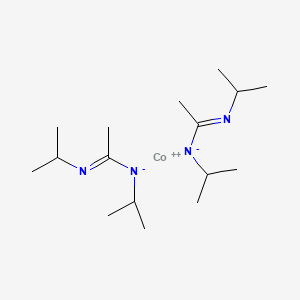
![methyl 3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B12320156.png)
![N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4S)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B12320161.png)
![17-(2-hydroxyacetyl)-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12320164.png)
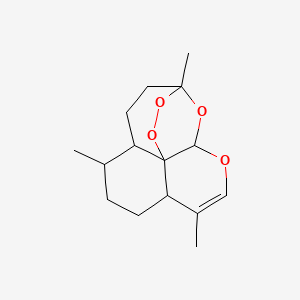
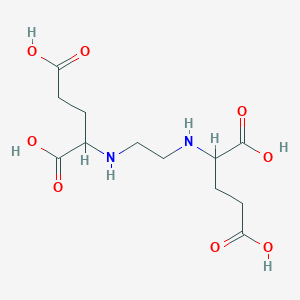
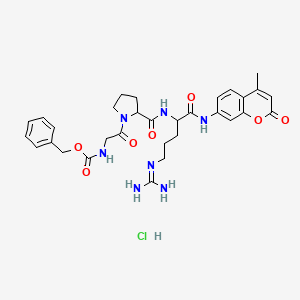
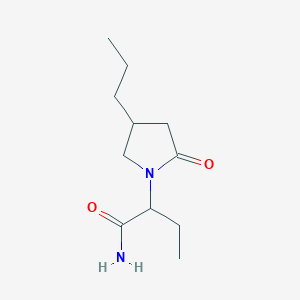
![[4-[[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]propanoylamino]-4-oxo-4-(tritylamino)butanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B12320191.png)

![benzyl N-[6-[[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-6-oxohexyl]carbamate](/img/structure/B12320228.png)
